Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-
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Overview
Description
Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- is a complex organic compound with a unique structure that includes a phenyl group, a cyclohexyl group, and a hydroxy-methylethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide to form a phenyl-substituted cyclohexanol. This intermediate is then reacted with 2-hydroxy-1-methylethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds and participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but with a methoxy group instead of a methylethoxy group.
Ethanone, 1-(2-hydroxy-5-methylphenyl)-: This compound features a methyl group instead of a methylethoxy group.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: This compound has two methoxyphenyl groups instead of a cyclohexyl group.
Uniqueness
Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- is unique due to its combination of a cyclohexyl group and a hydroxy-methylethoxy substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
652146-16-2 |
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Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[1-(1-hydroxypropan-2-yloxy)cyclohexyl]-1-phenylethanone |
InChI |
InChI=1S/C17H24O3/c1-14(13-18)20-17(10-6-3-7-11-17)12-16(19)15-8-4-2-5-9-15/h2,4-5,8-9,14,18H,3,6-7,10-13H2,1H3 |
InChI Key |
QKQBBZVIQSMPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1(CCCCC1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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